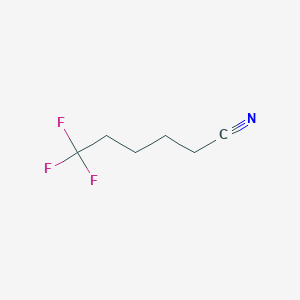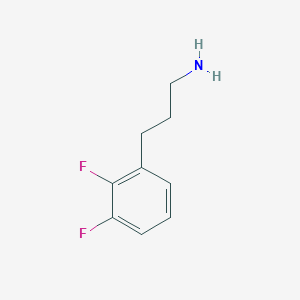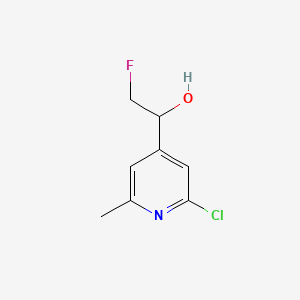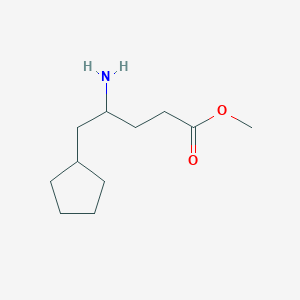
2-(5-Bromo-2-methoxyphenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-methoxyphenyl)ethanethioamide is an organic compound with the molecular formula C9H10BrNOS It is a derivative of ethanethioamide, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)ethanethioamide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)ethanethioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to the corresponding sulfoxide or sulfone, and reduced to the corresponding amine.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted ethanethioamides with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include sulfoxides, sulfones, and amines.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)ethanethioamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)ethanethioamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy substituents can influence its binding affinity and specificity. The thioamide group can participate in various biochemical reactions, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methoxyphenyl)ethanamide: Similar structure but lacks the sulfur atom.
2-(5-Bromo-2-methoxyphenyl)ethanol: Similar structure but has a hydroxyl group instead of the thioamide group.
2-(5-Bromo-2-methoxyphenyl)ethanamine: Similar structure but has an amine group instead of the thioamide group.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine and methoxy substituents further enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C9H10BrNOS/c1-12-8-3-2-7(10)4-6(8)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13) |
InChI Key |
HEBHIJKQFCLOFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)
